2-(4-Methoxyphenoxy)ethane-1-sulfonamide
CAS No.:
Cat. No.: VC18273555
Molecular Formula: C9H13NO4S
Molecular Weight: 231.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO4S |
|---|---|
| Molecular Weight | 231.27 g/mol |
| IUPAC Name | 2-(4-methoxyphenoxy)ethanesulfonamide |
| Standard InChI | InChI=1S/C9H13NO4S/c1-13-8-2-4-9(5-3-8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) |
| Standard InChI Key | IWMQSKWKLLDEEG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)OCCS(=O)(=O)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(4-Methoxyphenoxy)ethane-1-sulfonamide (IUPAC name: 2-(4-methoxyphenoxy)ethanesulfonamide) features a central ethane chain bridging a 4-methoxyphenoxy group and a sulfonamide moiety. The molecular formula is C₉H₁₃NO₄S, with a molecular weight of 255.27 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07). The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron-donating effects, potentially influencing reactivity and biological interactions.
The compound’s SMILES notation, COC1=CC=C(C=C1)OCCS(=O)(=O)N, underscores the connectivity of its functional groups. Key structural features include:
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Phenoxy Ether Linkage: The ether oxygen connects the phenyl ring to the ethane chain, conferring flexibility and moderate polarity.
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Sulfonamide Group (-SO₂NH₂): A classic pharmacophore in drug design, known for hydrogen-bonding capabilities and enzyme inhibition.
Comparative Structural Analysis
To contextualize its uniqueness, Table 1 contrasts 2-(4-Methoxyphenoxy)ethane-1-sulfonamide with structurally related sulfonamides:
The phenoxy ether bridge in 2-(4-Methoxyphenoxy)ethane-1-sulfonamide distinguishes it from analogs with direct phenyl-ethane bonds, potentially altering solubility and target affinity .
Synthesis and Chemical Properties
Synthetic Pathways
While explicit literature on this compound’s synthesis is sparse, plausible routes can be inferred from established sulfonamide methodologies:
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Ether Formation: Reacting 4-methoxyphenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) yields 1-(4-methoxyphenoxy)-2-bromoethane.
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Sulfonylation: Treating the bromo intermediate with sulfamide (NH₂SO₂NH₂) under nucleophilic substitution conditions forms the sulfonamide.
Alternative approaches may involve:
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Mitsunobu Reaction: Coupling 4-methoxyphenol with 2-hydroxyethanesulfonamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Post-Functionalization: Introducing the methoxy group via demethylation of a protected precursor.
Physicochemical Properties
Predicted properties include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the sulfonamide and ether groups.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the sulfonamide bond.
Biological Activity and Mechanistic Insights
Anti-Inflammatory and Anticancer Effects
Structural analogs, such as the indole-containing sulfonamide in, exhibit anti-inflammatory activity by suppressing TNF-α and IL-6 production. The phenoxy ether’s flexibility may facilitate membrane penetration, enhancing bioavailability for cancer cell targeting.
Research Trends and Future Directions
Current Applications
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Medicinal Chemistry: As a scaffold for designing kinase inhibitors and protease modulators.
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Material Science: Sulfonamide derivatives are explored for polymer functionalization due to their thermal stability .
Knowledge Gaps
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In Vivo Studies: No pharmacokinetic or toxicity data are available.
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Structure-Activity Relationships (SAR): Systematic studies are needed to optimize substituents for target specificity.
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